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Compound of Interest

Compound Name: Drimane

Cat. No.: B1240787

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the development of drimane-
based sesquiterpenoids as a promising class of broad-spectrum antifungal agents. The
following sections detail their antifungal activity, mechanism of action, and protocols for their
synthesis and evaluation.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains,
necessitates the discovery of novel antifungal agents with new mechanisms of action. Drimane
sesquiterpenoids, a class of natural products, have demonstrated significant potential in this
area. In particular, (-)-drimenol has been identified as a potent, broad-spectrum fungicidal
agent against a wide range of human pathogenic fungi, including fluconazole-resistant strains.

[LI[21[3][4]15]

Antifungal Activity of Drimane Sesquiterpenoids

Several drimane sesquiterpenoids, synthesized from (+)-sclareolide, have been evaluated for
their antifungal properties. Among them, (-)-drimenol, (+)-albicanol, and (1R,2R,4aS,8aS)-2-
hydroxy-2,5,5,8a-tetramethyl-decahydronaphthalene-1-carbaldehyde have shown strong
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activity against Candida albicans.[1][2][3] (-)-Drimenol, in particular, exhibits a broad-spectrum
fungicidal activity, effectively inhibiting the growth of various pathogenic fungi at concentrations
ranging from 8 to 64 ug/mL.[1][2][3][4][5] At higher concentrations (100 pg/mL), it leads to the
rupture of the fungal cell wall and membrane.[1][2][3][5]

Table 1: Antifungal Activity of (-)-Drimenol Against
: | : :

Fungal Species MIC Range (pg/mL) Reference
Candida albicans 8-64 [1]
Fluconazole-resistant C.

albicans 864 [H]i2]
Candida glabrata 8-64 [1][2]
Candida krusei 8-64 [1112]
Candida parapsilosis 8-64 [1][2]
Candida auris 8-64 [1][2][3]
Aspergillus spp. 8-64 [1112][5]
Cryptococcus spp. 8-64 [1][2][5]
Pneumocystis spp. 8-64 [2][5]
Blastomyces spp. 8-64 [2][5]
Saksenaea spp. 8-64 [2][5]
Botrytis cinerea EC50 = 80 ppm [1]

Table 2: In Vitro Antifungal Activity of Drimane-Amide
Derivatives
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Compound Target Fungi IC50 (pg/mL) Reference
A2 Botrytis cinerea 3.18-10.48 [6]
A2 Glomerella cingulata 3.18 - 10.48 [6]
A2 Alternaria brassicae 3.18-10.48 [6]
A3 Botrytis cinerea 3.18-10.48 [6]
A3 Glomerella cingulata 3.18-10.48 [6]
A3 Alternaria brassicae 3.18-10.48 [6]

Mechanism of Action

Genome-wide fitness profiling and mutant spot assays in Saccharomyces cerevisiae and
Candida albicans have revealed that (-)-drimenol's mechanism of action involves the disruption
of protein secretion and vacuolar biogenesis.[2] The primary target appears to be linked to the
Crk1 kinase and its associated gene products, including Ret2 and Cdc37.[2][3][5] This pathway
is distinct from that of other drimane sesquiterpenoids like cinnamodial, whose activity is
affected by amines and specific growth media.[2][4]
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Caption: Proposed mechanism of action of (-)-drimenol.

Experimental Protocols
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Protocol 1: Synthesis of (-)-Drimenol from (+)-
Sclareolide

This protocol outlines the key steps for the synthesis of (-)-drimenol and its analogs.

(+)-Sclareolide
Hydroxylation
(LDA, MoOPH)
Reduction
(LiAIH4)

(Diol Intermediate)
Oxidative Cleavage
(NalO4)
Gldehyde Intermediate)

Desilylation
(n-Bu4NF)

(-)-Drimenol

Click to download full resolution via product page
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Caption: Synthetic workflow for (-)-drimenol.

Materials:

(+)-Sclareolide

e Lithium diisopropylamide (LDA)

 Tetrahydrofuran (THF)

¢ MoO5epyridineeHMPA (MoOPH) complex

e Lithium aluminium hydride (LiAIH4)

e Sodium periodate (NalO4)

o Tetrabutylammonium fluoride (n-Bu4NF)

o Ethyl acetate

e Hexane

« Silica gel for column chromatography

Procedure:

o Hydroxylation: Dissolve (+)-sclareolide in THF and cool to -78°C. Add LDA, followed by the
MoOPH complex to yield a mixture of a- and [3-isomers of hydroxylactone.[7]

e Reduction: Reduce the hydroxylactone mixture with LiAlH4 in THF to obtain the
corresponding diol.

o Oxidative Cleavage: Treat the diol with NalO4 to cleave the diol and form the aldehyde
intermediate.

 Purification: Purify the aldehyde intermediate by column chromatography on silica gel using
hexane as the eluent.[7]
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» Desilylation (if applicable for analogs): For silylated intermediates, perform desilylation using
n-Bu4NF in THF.[7]

» Final Product: The final product, (-)-drimenol, is obtained after purification.

Protocol 2: Antifungal Susceptibility Testing (Broth

Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M38-
A2 guidelines.[2]

Materials:

o Drimane compounds (stock solution in DMSO, 10 mg/mL)

Fungal strains

RPMI-1640 medium

96-well microtiter plates

Spectrophotometer or inverted microscope
Procedure:

o Compound Preparation: Prepare serial dilutions of the drimane compounds in the growth
medium (e.g., RPMI) in 96-well plates.[2]

¢ Inoculum Preparation: Prepare a standardized fungal inoculum to a final concentration of
0.5-2.5 x 108 cells/mL.

¢ Incubation: Add the fungal inoculum to the wells containing the compound dilutions. Include
positive (no drug) and negative (no inoculum) controls. Incubate the plates at 35-37°C for 24-
48 hours.[3]

e MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest
concentration of the compound that causes 100% inhibition of visible growth.[1] This can be
determined visually or by measuring absorbance.
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Protocol 3: In Vivo Efficacy and Toxicity Assessment
(Caenorhabditis elegans Model)

This protocol provides a method to assess the in vivo efficacy and tolerability of drimane
compounds.[1][2][3][5]

Materials:

Caenorhabditis elegans

Candida albicans

Liquid culture medium

Drimane compounds

Procedure:

Infection Model: Infect C. elegans with C. albicans.
» Treatment: Expose the infected worms to various concentrations of the drimane compound.

e Survival Assay: Monitor the survival of the worms over time. A successful rescue from C.
albicans-mediated death indicates in vivo efficacy.[1][2][3]

o Toxicity Assessment: Expose uninfected worms to the same concentrations of the drimane
compound to assess its tolerability. Monitor for any adverse effects on worm survival and
behavior.[7]

Structure-Activity Relationship (SAR)

Initial SAR studies suggest that the A7,8-double bond is a key structural feature for the
antifungal activity of drimane sesquiterpenes.[8] Further modifications, particularly on the A
ring, may lead to improved antifungal activity.[1][2][3][5] The addition of an amide group to the
drimane skeleton has also been shown to yield potent antifungal derivatives.[6]
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Caption: Key SAR insights for drimane antifungals.

Conclusion and Future Directions

Drimane-based sesquiterpenoids, particularly (-)-drimenol, represent a promising new class of
broad-spectrum antifungal agents with a novel mechanism of action. Further research should
focus on lead optimization through medicinal chemistry to enhance potency and
pharmacokinetic properties.[2][4] In vivo studies in animal models of fungal diseases are crucial
to validate their therapeutic potential.[4] The development of drimane-amide derivatives also
presents a promising avenue for the discovery of new fungicides.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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